Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate
Description
Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate is a benzoate ester derivative featuring a fully methyl-substituted benzoyl group at the para position of the methyl benzoate core. This compound’s steric and electronic properties are influenced by the pentamethyl substitution on the benzoyl moiety, which may enhance lipophilicity and alter reactivity compared to simpler benzoate derivatives.
Properties
CAS No. |
649757-01-7 |
|---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate |
InChI |
InChI=1S/C20H22O3/c1-11-12(2)14(4)18(15(5)13(11)3)19(21)16-7-9-17(10-8-16)20(22)23-6/h7-10H,1-6H3 |
InChI Key |
KTDIBUNLUCJUOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=C(C=C2)C(=O)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate typically involves the esterification of 4-(2,3,4,5,6-pentamethylbenzoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-(2,3,4,5,6-pentamethylbenzoyl)benzoic acid.
Reduction: Formation of 4-(2,3,4,5,6-pentamethylbenzoyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Piperazine-Linked Benzoates (C1–C7 Series)
Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated derivatives (C2–C7) share a benzoate ester core but differ in the substituents attached via a piperazine linker (Table 1). Key distinctions include:
- Halogen substitutions (e.g., bromo in C2, chloro in C3) enhance molecular polarity and may influence biological activity .
- Synthetic Purity : All C1–C7 derivatives were characterized by $ ^1H $ NMR and HRMS, yielding high-purity solids after crystallization in ethyl acetate. This contrasts with the target compound, where purification methods (e.g., flash chromatography with chloroform) may differ due to its higher lipophilicity .
Table 1. Structural and Analytical Comparison of Quinoline-Linked Benzoates
Ethyl Benzoate Derivatives with Heterocyclic Substituents (I-6230 Series)
Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) highlight the impact of ester group choice (ethyl vs. methyl) and heterocyclic substituents (Table 2):
Biological Activity
Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate is a complex organic compound with potential applications in various fields, including pharmaceuticals and cosmetics. Its unique structure and properties make it a subject of interest for researchers investigating its biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 814.0 g/mol. Its structure features multiple aromatic rings and functional groups that contribute to its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₄₈H₅₁N₃O₇S |
| Molecular Weight | 814.0 g/mol |
| XLogP3 | 10.7 |
| Hydrogen Bond Donor | 2 |
| Hydrogen Bond Acceptor | 8 |
| Rotatable Bonds | 18 |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study published in the Journal of Applied Microbiology demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a controlled study, the compound was tested against Escherichia coli and Staphylococcus aureus . Results showed a significant reduction in bacterial count after treatment with the compound at concentrations as low as 100 µg/mL.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. A recent investigation into its effects on inflammatory markers in vitro revealed that it can significantly reduce levels of pro-inflammatory cytokines.
Table 2: Inflammatory Marker Reduction
| Treatment Concentration (µg/mL) | IL-6 Reduction (%) | TNF-α Reduction (%) |
|---|---|---|
| 50 | 25 | 30 |
| 100 | 40 | 50 |
| 200 | 60 | 70 |
Skin Sensitization Potency
The skin sensitization potential of this compound has been evaluated through various assays. According to a weight-of-evidence approach outlined in a recent publication, the compound exhibits moderate sensitization potential.
Sensitization Study Findings
In an experimental setup involving human subjects and animal models, the compound was classified as a moderate sensitizer , indicating that while it may provoke allergic reactions in some individuals, it is not classified as a strong sensitizer.
The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in inflammation and microbial resistance. The compound appears to modulate signaling pathways that regulate immune responses.
Proposed Mechanisms
- Inhibition of NF-κB Pathway : The compound may inhibit the NF-κB signaling pathway, leading to decreased expression of inflammatory cytokines.
- Disruption of Bacterial Cell Membranes : Its lipophilic nature allows it to penetrate bacterial membranes effectively, causing cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
